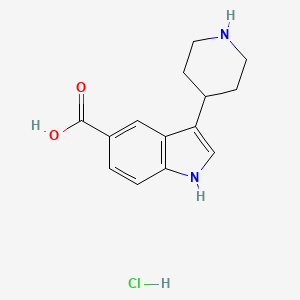

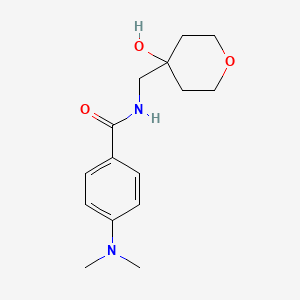

3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride is a chemical compound that has garnered a significant amount of attention in the scientific community due to its potential applications in various fields. This compound is commonly used in the synthesis of pharmaceutical drugs and has been found to exhibit a range of biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

Allosteric Modulation of the Cannabinoid CB1 Receptor

Research on novel compounds similar to 3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride has demonstrated their ability to allosterically modulate the cannabinoid CB1 receptor. These compounds exhibit a cooperative allosteric effect, increasing the binding of CB1 receptor agonists and demonstrating significant potential in understanding receptor pharmacology and developing new therapeutic agents (Price et al., 2005).

Crystal and Molecular Structure Analysis

The structural characterization of similar compounds, such as 4-piperidinecarboxylic acid hydrochloride, through single crystal X-ray diffraction and other spectroscopic methods, provides insights into their molecular configurations, hydrogen bonding interactions, and potential for forming stable crystal structures. This information is crucial for the development of new materials and pharmaceuticals (Szafran et al., 2007).

Synthesis and Biochemical Study

The synthesis and study of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, which share structural similarities with 3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride, have revealed important insights into their conformational preferences and biochemical properties. This research aids in the understanding of their biological activity and potential medicinal applications (Burgos et al., 1992).

Optimization of Chemical Functionalities for CB1 Modulation

Investigations into the chemical functionalities of indole-2-carboxamides related to 3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride have identified key structural requirements for allosteric modulation of the CB1 receptor. This research highlights the potential for developing novel therapeutic agents targeting the endocannabinoid system (Khurana et al., 2014).

Neighboring Group Participation and Rearrangement Reactions

Studies on the neighboring group participation and rearrangement reactions involving the indole nucleus provide valuable information on the chemical reactivity and potential synthetic applications of compounds like 3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride. This research contributes to the development of new synthetic methodologies and the exploration of reaction mechanisms (Hallett et al., 2000).

Wirkmechanismus

Target of Action

The primary targets of 3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride It’s known that piperidine derivatives, which include this compound, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

The exact mode of action of 3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride It’s suggested that the incorporation of rigidity into the linker region of bifunctional protein degraders, which include this compound, may impact the 3d orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Biochemical Pathways

The specific biochemical pathways affected by 3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride For instance, some piperidine derivatives are known to activate hypoxia-inducible factor 1 pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride It’s known that the pharmacokinetic properties of a drug can greatly impact its bioavailability .

Result of Action

The specific molecular and cellular effects of 3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride It’s known that piperidine derivatives can have various effects at the molecular and cellular level .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride It’s known that environmental factors can greatly influence the action of a drug .

Eigenschaften

IUPAC Name |

3-piperidin-4-yl-1H-indole-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2.ClH/c17-14(18)10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9;/h1-2,7-9,15-16H,3-6H2,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTQXSODNOEAMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CNC3=C2C=C(C=C3)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{6-[4-(6-chloro-2-pyridinyl)piperazino]-3,5-dicyano-2-pyridinyl}-N,N-dimethyliminoformamide](/img/structure/B2689220.png)

![Tert-butyl 2-amino-4,4-dimethyl-4H-pyrrolo[3,4-D]thiazole-5(6H)-carboxyla+](/img/structure/B2689221.png)

![N-(2-(pyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2689226.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methoxypyrrolidine-3-carboxylic acid](/img/structure/B2689232.png)

![4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-sulfonyl fluoride](/img/structure/B2689240.png)